1-(5-Fluoro-2-methylphenyl)cyclopropanamine

Catalog No.
S12185111
CAS No.
M.F
C10H12FN
M. Wt
165.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-Fluoro-2-methylphenyl)cyclopropanamine

Product Name

1-(5-Fluoro-2-methylphenyl)cyclopropanamine

IUPAC Name

1-(5-fluoro-2-methylphenyl)cyclopropan-1-amine

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

InChI

InChI=1S/C10H12FN/c1-7-2-3-8(11)6-9(7)10(12)4-5-10/h2-3,6H,4-5,12H2,1H3

InChI Key

SMHGDDWSRLMTRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C2(CC2)N

1-(5-Fluoro-2-methylphenyl)cyclopropanamine is a chemical compound with the molecular formula C10H12FNC_{10}H_{12}FN and a molecular weight of 165.21 g/mol. It is characterized by the presence of a cyclopropanamine structure, which is a three-membered cyclic amine, combined with a 5-fluoro-2-methylphenyl group. This compound is notable for its potential applications in medicinal chemistry, particularly in drug design due to its ability to enhance biological activity and improve pharmacokinetic properties.

The chemical reactivity of 1-(5-Fluoro-2-methylphenyl)cyclopropanamine can be explored through various reactions typical of amines and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, reacting with electrophiles to form substituted products.
  • Acylation: The amine can be acylated to form amides, which may alter its biological activity.
  • Reductive Amination: This process can be used to synthesize derivatives by reacting with aldehydes or ketones in the presence of reducing agents.

The synthesis of 1-(5-Fluoro-2-methylphenyl)cyclopropanamine typically involves several steps:

  • Formation of Cyclopropane: Using methods such as the Simmons-Smith reaction or other cyclopropanation techniques.
  • Amination: The cyclopropane derivative can then be reacted with an appropriate amine source under suitable conditions (e.g., using catalysts or heat).
  • Fluorination: Introduction of the fluorine atom can be achieved through electrophilic aromatic substitution or nucleophilic fluorination methods.

1-(5-Fluoro-2-methylphenyl)cyclopropanamine has potential applications in various fields:

  • Medicinal Chemistry: It is used in the design of new pharmaceuticals aimed at treating neurological disorders due to its structural properties that enhance receptor interactions.
  • Research and Development: It serves as a lead compound for synthesizing analogs with improved efficacy and reduced side effects.

Interaction studies involving 1-(5-Fluoro-2-methylphenyl)cyclopropanamine focus on its binding affinity to various receptors, including:

  • Serotonin Receptors: Investigating how modifications affect serotonin transporter activity.
  • Dopamine Receptors: Understanding its role in dopaminergic signaling pathways which could lead to therapeutic applications for mood disorders.

Similar Compounds

Several compounds share structural similarities with 1-(5-Fluoro-2-methylphenyl)cyclopropanamine, each exhibiting unique properties:

Compound NameCAS NumberMolecular FormulaMolecular Weight
1-(3,5-Difluorophenyl)cyclopentanamine1249149-83-4C13H18F2NC_{13}H_{18}F_2N235.29 g/mol
1-(3-Chloro-2-fluorophenyl)cyclobutanamine1314765-37-1C11H12ClFNC_{11}H_{12}ClFN217.67 g/mol
N-[(3-fluoro-2-methylphenyl)methyl]cyclopropanamine66783579C11H14FNC_{11}H_{14}FN179.23 g/mol

Uniqueness

The uniqueness of 1-(5-Fluoro-2-methylphenyl)cyclopropanamine lies in its specific combination of structural features, which may enhance its interaction with biological targets compared to other similar compounds. The presence of the fluorine atom on the aromatic ring is particularly significant for modulating pharmacological properties and improving metabolic stability.

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

165.095377549 g/mol

Monoisotopic Mass

165.095377549 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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